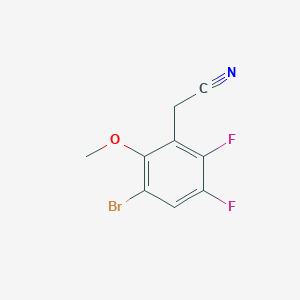![molecular formula C14H18N2O2 B13429884 tert-butylN-[2-(2-cyanophenyl)ethyl]carbamate](/img/structure/B13429884.png)
tert-butylN-[2-(2-cyanophenyl)ethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-ButylN-[2-(2-cyanophenyl)ethyl]carbamate is a chemical compound with the molecular formula C14H18N2O2. It is a carbamate derivative, which is a class of compounds known for their diverse applications in organic synthesis, pharmaceuticals, and agrochemicals. This compound is characterized by the presence of a tert-butyl group, a cyanophenyl group, and a carbamate functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[2-(2-cyanophenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(2-cyanophenyl)ethylamine. The reaction is carried out under mild conditions, often in the presence of a base such as cesium carbonate and a catalyst like tetrabutylammonium iodide (TBAI). The reaction proceeds efficiently, avoiding over-alkylation of the carbamate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the process may incorporate purification steps such as crystallization or chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
tert-ButylN-[2-(2-cyanophenyl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can result in various substituted carbamates.
Aplicaciones Científicas De Investigación
tert-ButylN-[2-(2-cyanophenyl)ethyl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of tert-butylN-[2-(2-cyanophenyl)ethyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The cyanophenyl group may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity. These interactions can modulate various biochemical pathways, making the compound useful in therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (2-cyanoethyl)carbamate
- tert-Butyl (2-aminophenyl)carbamate
- tert-Butyl (2-(2-aminoethoxy)ethyl)carbamate
Uniqueness
tert-ButylN-[2-(2-cyanophenyl)ethyl]carbamate is unique due to the presence of both a cyanophenyl group and a carbamate functional group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, which can be advantageous in drug design and other research areas .
Propiedades
Fórmula molecular |
C14H18N2O2 |
|---|---|
Peso molecular |
246.30 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(2-cyanophenyl)ethyl]carbamate |
InChI |
InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-9-8-11-6-4-5-7-12(11)10-15/h4-7H,8-9H2,1-3H3,(H,16,17) |
Clave InChI |
WDNZFVXAIWZLHC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCC1=CC=CC=C1C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


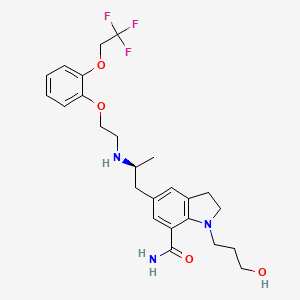

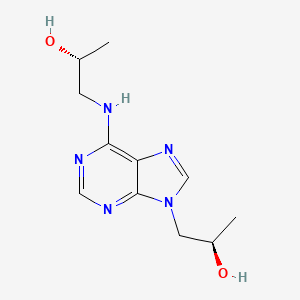

![methyl (3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylate](/img/structure/B13429824.png)
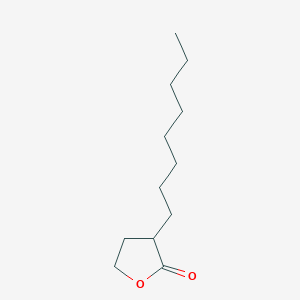
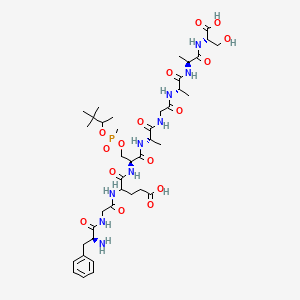


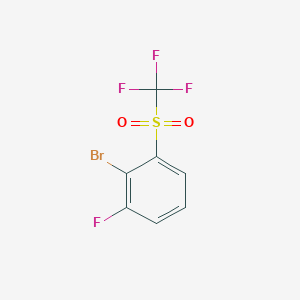
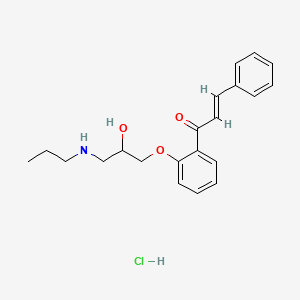
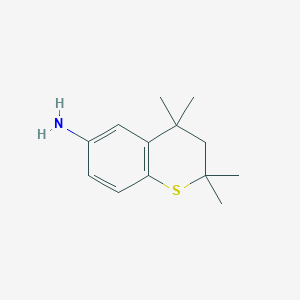
![tert-butyl N-(5-hydroxy-3-methylpyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B13429872.png)
